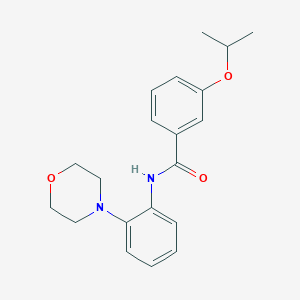
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide, also known as IMPY, is a benzamide derivative that has been studied for its potential use in various scientific research applications. This compound has shown promising results in the field of neuroscience, particularly in the study of Alzheimer's disease.
作用機序
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide binds to β-amyloid plaques in the brain through hydrogen bonding and hydrophobic interactions. This binding prevents the aggregation of β-amyloid peptides, which are believed to be the cause of neuronal damage in Alzheimer's disease. By preventing the aggregation of these peptides, 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide may be able to slow down or even halt the progression of the disease.
Biochemical and Physiological Effects:
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide has been shown to have a high affinity for β-amyloid plaques in the brain. This binding is specific and does not interfere with other proteins or molecules in the brain. Additionally, 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide has been found to be non-toxic and well-tolerated in animal studies.
実験室実験の利点と制限
One advantage of using 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide in lab experiments is its specificity for β-amyloid plaques. This allows for accurate detection and monitoring of Alzheimer's disease. However, one limitation is the cost and availability of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide. This compound is not widely available and can be expensive to synthesize.
将来の方向性
Future research on 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide could focus on improving its synthesis method to make it more cost-effective and widely available. Additionally, there is potential for 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide to be used in the development of new drugs for Alzheimer's disease. Further studies could also investigate the use of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide in other neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
In conclusion, 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide has shown promising results in the field of neuroscience, particularly in the study of Alzheimer's disease. Its specificity for β-amyloid plaques and non-toxic nature make it a valuable tool for research. Further studies on 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide could lead to the development of new drugs for neurodegenerative diseases and improve our understanding of these conditions.
合成法
The synthesis of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide involves the reaction of 2-morpholin-4-yl-aniline with isopropoxy benzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide, which can be purified using column chromatography.
科学的研究の応用
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide has been studied for its potential use as a diagnostic tool for Alzheimer's disease. This compound binds to β-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. The binding of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide to these plaques can be visualized using imaging techniques such as positron emission tomography (PET). This allows for the early detection and monitoring of Alzheimer's disease.
特性
分子式 |
C20H24N2O3 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
N-(2-morpholin-4-ylphenyl)-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C20H24N2O3/c1-15(2)25-17-7-5-6-16(14-17)20(23)21-18-8-3-4-9-19(18)22-10-12-24-13-11-22/h3-9,14-15H,10-13H2,1-2H3,(H,21,23) |
InChIキー |
QIYQYDQXTZZCIX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
正規SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B278399.png)
![3-bromo-4-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278400.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278401.png)

![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278405.png)
![N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide](/img/structure/B278409.png)

![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide](/img/structure/B278416.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B278417.png)
![2,6-dimethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278419.png)

![N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide](/img/structure/B278422.png)
![3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278423.png)
![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B278425.png)